Pent-1-yn-3-amine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
pent-1-yn-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.ClH/c1-3-5(6)4-2;/h1,5H,4,6H2,2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTPGDULSUUDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50329-24-3 | |
| Record name | 1-Pentyn-3-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50329-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Strategic Synthetic Methodologies and Process Optimization
Laboratory-Scale Preparation of Pent-1-yn-3-amine (B3370914) Hydrochloride
The laboratory-scale synthesis of Pent-1-yn-3-amine hydrochloride is a multi-step process that begins with the formation of the precursor, Pent-1-yn-3-amine, followed by its conversion to the hydrochloride salt. Optimization of this process is crucial for maximizing yield and purity.
The final step in the laboratory synthesis is the protonation of the free base, Pent-1-yn-3-amine, to form its hydrochloride salt. This is a straightforward acid-base reaction. Typically, a solution of Pent-1-yn-3-amine in a suitable organic solvent, such as diethyl ether or isopropanol, is treated with a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be isolated by filtration.
The reaction is as follows:
CH≡C-CH(NH₂)-CH₂-CH₃ + HCl → [CH≡C-CH(NH₃)⁺-CH₂-CH₃]Cl⁻
The purity of the final product is often enhanced by recrystallization from an appropriate solvent system.
The synthesis of the precursor, Pent-1-yn-3-amine, can be approached through several synthetic routes. One common and effective method involves the amination of a halogenated pentyne. For instance, 3-chloro-pent-1-yne can serve as a suitable starting material. The reaction proceeds via nucleophilic substitution, where ammonia or a protected form of ammonia displaces the chloride ion.
A plausible synthetic pathway is the reaction of 3-chloro-pent-1-yne with an excess of ammonia. This is typically carried out in a sealed vessel under pressure due to the volatility of ammonia.
CH≡C-CH(Cl)-CH₂-CH₃ + 2 NH₃ → CH≡C-CH(NH₂)-CH₂-CH₃ + NH₄Cl
An alternative approach to avoid side reactions and control selectivity is the use of the Gabriel synthesis. This involves reacting the halogenated pentyne with potassium phthalimide to form an N-substituted phthalimide intermediate. Subsequent hydrolysis or hydrazinolysis of this intermediate cleaves the phthalimide group, yielding the desired primary amine.
Another widely utilized method for the synthesis of propargylamines, such as Pent-1-yn-3-amine, is the A³ coupling reaction (Aldehyde-Alkyne-Amine). In this one-pot, three-component reaction, an aldehyde (propanal), an alkyne (ethyne), and an amine (ammonia) would be reacted in the presence of a catalyst, typically a copper or gold salt.
The optimization of reaction conditions is paramount to achieving high yields and purity of this compound. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time. For the A³ coupling, for instance, various copper and other transition metal catalysts can be employed, each with its own efficiency and substrate scope.
Below is an interactive data table summarizing the optimization of key reaction parameters for a generic A³ coupling reaction to produce a propargylamine (B41283).
| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |
| Catalyst | CuCl | CuI | AuCl₃ | CuI |
| Solvent | Toluene | Dioxane | Water | Dioxane |
| Temperature | Room Temp | 50 °C | 80 °C | 50 °C |
| Reaction Time | 24 hours | 12 hours | 6 hours | 12 hours |
| Yield (%) | 65 | 85 | 78 | 85 |
For the final protonation step, the key is to use a stoichiometric amount of HCl to ensure complete conversion without introducing excess acid, which would need to be removed. The choice of solvent is also critical to facilitate precipitation and isolation of a pure product.
Approaches to Industrial-Scale Production of Alkyne-Amine Hydrochloride Salts
Scaling up the synthesis of alkyne-amine hydrochloride salts like this compound from the laboratory to an industrial scale presents a unique set of challenges and requires different methodologies to ensure efficiency, safety, and cost-effectiveness.
Continuous flow chemistry offers significant advantages over traditional batch processing for the industrial-scale synthesis of amine hydrochlorides. In a continuous flow setup, reactants are continuously pumped through a reactor where they mix and react. This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved consistency and higher yields.
The benefits of implementing continuous flow reactors for the synthesis of this compound are multifaceted. The high surface-area-to-volume ratio in flow reactors allows for excellent heat transfer, which is crucial for managing exothermic reactions like amination and salt formation safely. Furthermore, the small reactor volumes at any given time minimize the risk associated with handling potentially hazardous reagents and intermediates.
The table below compares key aspects of batch processing versus continuous flow for this synthesis.
| Feature | Batch Processing | Continuous Flow |
| Scalability | Difficult, requires larger vessels | Easier, by running for longer times |
| Heat Transfer | Poor, potential for hot spots | Excellent, enhanced safety |
| Process Control | Limited, variations between batches | Precise, high consistency |
| Safety | Higher risk with large volumes | Lower risk with small volumes |
| Footprint | Large | Compact |
Achieving high purity is a critical requirement for many applications of this compound. On an industrial scale, traditional recrystallization may not be the most efficient or economical method. Advanced purification techniques are therefore employed.
One such technique is solid-phase extraction (SPE) . In this method, the crude reaction mixture is passed through a solid sorbent that selectively retains the desired product or impurities. The product can then be eluted with a suitable solvent, leaving the impurities behind, or vice-versa. This allows for a rapid and efficient purification process that can be automated.
Another important consideration in industrial amine synthesis is the removal of heat-stable salts (HSS) , which can form as byproducts and are difficult to remove by distillation. Ion-exchange chromatography is an effective technique for removing these salts. The amine solution is passed through an ion-exchange resin that captures the HSS, allowing the purified amine to pass through. This is particularly relevant for the free base before its conversion to the hydrochloride salt to ensure the final product's high purity.
Development of Stereoselective Synthetic Routes for Chiral Analogs
The creation of chiral analogs of Pent-1-yn-3-amine requires precise control over the three-dimensional arrangement of atoms, a critical factor for pharmacological activity. Propargylamines, the class of compounds to which Pent-1-yn-3-amine belongs, are valuable intermediates for a wide array of nitrogen-containing molecules, including various natural products and biologically active compounds. researchgate.netnih.gov The enantioselective synthesis of these chiral amines is a significant area of focus, with several catalytic asymmetric strategies being developed.
One of the most direct and established methods for preparing chiral propargylamines is the asymmetric addition of terminal alkynes to imines. researchgate.netacs.org This reaction, often catalyzed by metal complexes with chiral ligands, facilitates the formation of a new stereocenter with high enantioselectivity. Various catalytic systems have been explored to promote this transformation effectively. For instance, copper(I) complexes paired with chiral ligands like bisoxazolines (Pybox) or other P,N-ligands have demonstrated high efficacy in catalyzing the three-component coupling of aldehydes, amines, and alkynes (A³ coupling) to yield optically active propargylamines. mdpi.com
Key research findings in the asymmetric synthesis of propargylamines, which are applicable to chiral analogs of Pent-1-yn-3-amine, are summarized below:
Copper-Catalyzed A³ Coupling: The use of copper(I) salts like CuOTf or CuBr with chiral ligands is a cornerstone of asymmetric propargylamine synthesis. These reactions can be performed in organic solvents or even in aqueous media, providing access to chiral propargylamines in high yields and with excellent enantiomeric excess (ee). mdpi.com
Organocatalysis: Transition metal-free approaches have also emerged. Chiral Brønsted base catalysis, for example, has been successfully applied to the asymmetric Mannich-type reaction of C-alkynyl imines, yielding syn-configured propargylamines with two adjacent stereocenters. nih.gov
Substrate Scope: These methodologies have been shown to be applicable to a broad range of substrates, including both aromatic and aliphatic aldehydes and amines, allowing for the synthesis of a diverse library of chiral propargylamine analogs. mdpi.com
| Catalytic System | Reaction Type | Key Features | Typical Enantioselectivity (% ee) | Reference |
|---|---|---|---|---|
| Cu(I) / Chiral P,N-Ligands (e.g., Quinap) | A³ Coupling (Aldehyde-Alkyne-Amine) | Effective for aliphatic aldehydes; reaction times can be long. | 89-97% | mdpi.com |
| Cu(I) / Bisimine Complexes | Addition of Alkynes to Imines | Simple experimental procedure at room temperature. | Up to 80% | acs.org |
| Chiral Brønsted Base | Mannich-type reaction | Metal-free; provides access to products with two stereocenters. | Up to 94% | researchgate.netnih.gov |
| Zr(IV) / Amino Acid Ligand | Addition of Alkynes to Imines | An early example of catalytic enantioselective addition. | High | acs.org |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles into the synthesis of amines is a growing trend aimed at reducing the environmental impact of chemical manufacturing. benthamscience.combenthamdirect.com These principles focus on minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. rsc.orgresearchgate.netnih.gov For the synthesis of this compound and its analogs, several green strategies can be applied.
A key area of development is the use of solvent-free reaction conditions. rsc.org Many syntheses of propargylamines, traditionally carried out in organic solvents, can be performed under solvent-free conditions, often with the aid of techniques like ball milling. rsc.org This not only reduces volatile organic compound (VOC) emissions but can also lead to higher reaction rates and yields.
The principles of green chemistry applicable to the synthesis of propargylamines are outlined in the following table:
| Green Chemistry Principle | Application in Synthesis | Benefits | Reference |
|---|---|---|---|
| Waste Prevention | Employing high-yield, atom-economical reactions like A³ coupling. | Minimizes the formation of byproducts and reduces waste streams. | nih.gov |
| Safer Solvents and Auxiliaries | Utilizing solvent-free conditions or greener solvents like water. | Reduces environmental pollution and health hazards associated with volatile organic solvents. | rsc.org |
| Design for Energy Efficiency | Using microwave irradiation or mechanochemistry (ball milling) to accelerate reactions. | Reduces reaction times and energy consumption compared to conventional heating. | nih.govrsc.org |
| Catalysis | Using recoverable and reusable catalysts (e.g., supported metal nanoparticles). | Improves process efficiency, reduces catalyst waste, and lowers costs. | rsc.org |
| Less Hazardous Chemical Syntheses | Designing synthetic routes to use and generate substances with low toxicity. | Enhances the safety for chemists and minimizes environmental impact. | wordpress.comskpharmteco.com |
By focusing on stereoselective and green synthetic methodologies, the chemical industry can produce valuable compounds like this compound and its chiral analogs in a more efficient, cost-effective, and environmentally responsible manner.
Advanced Chemical Reactivity and Mechanistic Investigations
Electrophilic and Nucleophilic Reactions of the Alkyne Moiety
The carbon-carbon triple bond of the alkyne group is a region of high electron density, making it susceptible to attack by electrophiles and a participant in various addition and cycloaddition reactions.
The addition of hydrogen halides (HX) to the terminal alkyne of pent-1-yn-3-amine (B3370914) can proceed via two main regiochemical pathways: Markovnikov and anti-Markovnikov addition.
Markovnikov Addition: In the absence of radical initiators, the addition of a hydrogen halide, such as HBr, to an asymmetrical alkyne typically follows Markovnikov's rule. youtube.com The electrophilic hydrogen atom adds to the carbon atom of the triple bond that is already bonded to more hydrogen atoms. slideshare.net This proceeds through the formation of a more stable carbocation intermediate. youtube.com For pent-1-yn-3-amine, this would involve the formation of a vinyl halide. pearson.com
Anti-Markovnikov Addition: In the presence of peroxides or under UV light, the addition of HBr can proceed via a radical mechanism, leading to the anti-Markovnikov product. slideshare.netlibretexts.org In this case, the bromine atom adds to the terminal carbon of the alkyne. This pathway produces the most stable radical intermediate. libretexts.org The hydroboration-oxidation reaction is another well-known method to achieve anti-Markovnikov hydration of alkynes, proceeding through a syn addition of borane (B79455) followed by oxidation. libretexts.orgacs.org
The regioselectivity of these reactions is a critical consideration in synthetic design, allowing for the controlled introduction of functionality at either the terminal or internal carbon of the original alkyne.
| Reaction Type | Reagents | Product Type | Regioselectivity |
| Markovnikov Addition | HCl, HBr | Vinyl Halide | Halogen on more substituted carbon |
| Anti-Markovnikov Addition | HBr, ROOR (peroxide) | Vinyl Halide | Halogen on less substituted carbon |
| Hydroboration-Oxidation | 1. BH3 2. H2O2, NaOH | Alcohol | Anti-Markovnikov |
This table provides a summary of expected outcomes for hydrohalogenation and hydration reactions of the alkyne moiety.
The alkyne group can undergo hydration, typically catalyzed by acid and mercury(II) salts, to form a ketone via an enol intermediate. Other addition reactions, such as halogenation (addition of X2), can also occur across the triple bond. pearson.com
The terminal alkyne of pent-1-yn-3-amine is a suitable substrate for cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govnih.gov This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole. nih.govwikipedia.org
The copper(I)-catalyzed version of this reaction is highly efficient and regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. nih.govwikipedia.org This is in contrast to the uncatalyzed thermal Huisgen cycloaddition, which often requires high temperatures and produces a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.org The CuAAC is robust and can be performed under a wide variety of conditions, making it a powerful tool for creating stable covalent linkages in diverse applications, including medicinal chemistry and materials science. nih.govrsc.org The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide. acs.org
Reactivity of the Primary Amine Functional Group
The primary amine group in pent-1-yn-3-amine hydrochloride is a potent nucleophile and a base, enabling a range of important chemical transformations.
The lone pair of electrons on the nitrogen atom of the primary amine makes it an effective nucleophile. chemguide.co.uk It can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. youtube.com However, direct alkylation of amines can be difficult to control and may lead to over-alkylation, forming secondary, tertiary, and even quaternary ammonium (B1175870) salts. chemguide.co.uklibretexts.org A more controlled method for amine alkylation is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by reduction. masterorganicchemistry.com
The primary amine can also readily undergo acylation reactions with acylating agents like acid chlorides or anhydrides to form stable amide bonds. This reaction is a fundamental transformation in organic synthesis.
| Reaction Type | Electrophile | Product Type |
| Nucleophilic Substitution | Alkyl Halide | Secondary Amine |
| Acylation | Acid Chloride | Amide |
| Acylation | Anhydride | Amide |
This table summarizes common nucleophilic reactions of the primary amine group.
As a base, the amine group of pent-1-yn-3-amine reacts with acids to form ammonium salts. libretexts.org The hydrochloride salt form of the compound is a result of its reaction with hydrochloric acid. youtube.com This salt formation is a reversible process. In the presence of a strong base, the ammonium salt can be deprotonated to regenerate the free amine. youtube.com
The formation of the hydrochloride salt often improves the compound's stability and water solubility, which can be advantageous for certain applications and for purification and handling. libretexts.orgyoutube.com The equilibrium between the free amine and its protonated salt form is dependent on the pH of the solution.
Tandem and Cascade Reactions Involving Both Functional Groups
The dual functionality of this compound is particularly advantageous for the design of tandem or cascade reactions, where multiple bond-forming events occur in a single pot, often with high atom economy and stereoselectivity. mtroyal.ca These reactions can leverage the reactivity of both the alkyne and the amine groups to rapidly construct complex heterocyclic and polyfunctionalized acyclic molecules.
A prominent example of such a process is the A³ (aldehyde-alkyne-amine) coupling reaction . In this three-component reaction, an aldehyde, an alkyne, and an amine are coupled, typically catalyzed by a transition metal such as copper or gold, to form a propargylamine (B41283). acs.orgacs.org While this compound itself would act as the amine component, its structural motif is the product of such a reaction. Further tandem reactions can be initiated from this propargylamine core. For instance, the newly formed propargylamine can undergo subsequent intramolecular cyclization or further intermolecular reactions.
Palladium-catalyzed cascade reactions represent another powerful strategy. For example, an aminopalladation of the alkyne can generate a vinylic palladium species. This intermediate can then participate in a subsequent intramolecular Heck reaction if an appropriately positioned alkene is present in one of the substituents, or an intermolecular Suzuki coupling with a boronic acid. nih.gov Such cascades enable the synthesis of highly substituted enamines and other complex structures from simple starting materials.
Another class of relevant transformations includes radical-initiated cascade cyclizations . Radicals can be generated at various positions, leading to the formation of carbo- and heterocyclic systems through intramolecular addition to the alkyne. acs.org
The table below outlines some tandem and cascade reactions applicable to propargylamine structures.
| Reaction Name | Key Reagents/Catalysts | Mechanistic Steps | Resulting Structures |
| A³ Coupling | Aldehyde, Alkyne, Amine, Cu(I) or Au(I) catalyst | Formation of iminium ion, metal-acetylide formation, nucleophilic addition | Propargylamines |
| Aminopalladation/Heck Cascade | Pd catalyst, base, tethered alkene | Aminopalladation of alkyne, intramolecular carbopalladation of alkene | Substituted heterocycles |
| Aminopalladation/Suzuki Cascade | Pd catalyst, base, boronic acid | Aminopalladation of alkyne, cross-coupling with boronic acid | Tetrasubstituted enamines |
| Radical Cascade Cyclization | Radical initiator (e.g., AIBN), H-donor | Radical formation, intramolecular cyclization onto the alkyne | Carbo- and heterocycles |
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the mechanisms of the reactions involving this compound and related propargylamines is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. A combination of kinetic experiments and spectroscopic techniques, often supplemented by computational studies, is employed for this purpose.
Kinetic Studies: Kinetic analysis provides valuable information about the rate-determining step of a reaction and the dependence of the reaction rate on the concentration of reactants, catalysts, and other species. For instance, in hydroamination reactions catalyzed by transition metals, kinetic studies have helped to elucidate whether the migratory insertion of the alkyne into a metal-amide bond or another step is rate-limiting. libretexts.org Such studies often involve monitoring the reaction progress over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy and fitting the data to various rate laws. Arrhenius and Hammett analyses can provide further insights into activation energies and the electronic effects of substituents on the reaction rate. acs.org
Spectroscopic Studies: Spectroscopic methods are indispensable for the identification of transient intermediates and for probing the structure of catalytically active species.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy can be used to observe the formation and consumption of intermediates during a reaction. For example, the formation of specific metal-acetylide or iminium ion intermediates in A³ coupling reactions can sometimes be detected.
Infrared (IR) and Raman Spectroscopy: These techniques are sensitive to changes in bond vibrations and are particularly useful for monitoring the disappearance of the characteristic alkyne C≡C stretch and the appearance of new functional groups.
Mass Spectrometry (MS): High-resolution mass spectrometry, particularly when coupled with techniques like electrospray ionization (ESI-MS), can be used to detect and characterize reaction intermediates, including catalytic species and transient products.
Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for complementing experimental studies. nih.govnih.gov They can be used to model reaction pathways, calculate the energies of transition states and intermediates, and visualize the geometries of key structures. For example, DFT calculations have been employed to support the proposed mechanisms of A³ coupling reactions and the carboxylative cyclization of propargylamines. osti.gov
Through the combined application of these methods, a detailed picture of the reaction mechanism can be constructed, facilitating the development of more efficient and selective synthetic transformations.
Role As a Versatile Building Block in Complex Chemical Architectures
Application in the Synthesis of Advanced Organic Scaffolds
The bifunctional nature of pent-1-yn-3-amine (B3370914), possessing both a nucleophilic amine and a reactive alkyne, theoretically allows it to be a key component in the construction of complex organic molecules.
Construction of Nitrogen-Containing Heterocycles (e.g., Pyridines, Piperidines)
Nitrogen-containing heterocycles are foundational structures in a vast number of pharmaceuticals and natural products. acgpubs.orgnih.gov The synthesis of these rings often involves the condensation of amines with carbonyl compounds or cycloaddition reactions. baranlab.org While numerous methods exist for the synthesis of pyridines and piperidines, nih.govwhiterose.ac.ukorganic-chemistry.orgnih.gov direct applications of pent-1-yn-3-amine hydrochloride in these syntheses are not prominently reported.
However, the structural motif of a related compound, pent-3-yn-1-amine, has been incorporated into a more complex piperidine-containing structure. In a stereoselective, three-component vinylogous Mannich-type reaction, a chiral amine was used to construct a chiral 2,3-dihydropyridinone compound, which serves as a versatile intermediate for building a variety of new chiral piperidine compounds. rsc.org This illustrates how an alkynyl amine fragment can be utilized in the assembly of piperidine-based natural alkaloids. rsc.org
Assembly of Polyfunctionalized Aliphatic Chains
Theoretically, the primary amine of this compound could undergo reactions such as alkylation or acylation, while the alkyne group could participate in coupling reactions (like Sonogashira), cycloadditions, or hydration to introduce further functionality. This dual reactivity makes it a potential starting material for creating linear carbon chains with multiple, strategically placed functional groups. However, specific research articles detailing the use of this compound for the assembly of polyfunctionalized aliphatic chains were not identified in the available literature.
Enaminone-Mediated Syntheses
Enaminones are valuable intermediates in organic synthesis, serving as precursors for a wide range of nitrogen-containing heterocycles and naturally occurring alkaloids. orientjchem.org They are typically synthesized by the condensation of primary or secondary amines with 1,3-dicarbonyl compounds or β-ketoesters. acgpubs.orgorganic-chemistry.org Given that Pent-1-yn-3-amine is a primary amine, it could, in principle, react with a suitable β-dicarbonyl compound to form an enaminone bearing a pent-1-ynyl group. This resulting enaminone could then undergo further transformations. Despite this potential, specific studies or documented syntheses using this compound for enaminone-mediated processes have not been found in the surveyed literature.
Contribution to Metal-Catalyzed Transformations
The amine and alkyne functionalities of this compound suggest potential roles in metal-catalyzed reactions, either as a ligand that coordinates to the metal center or as a substrate undergoing transformation.
Catalytic Hydrogenation and Transfer Hydrogenation Strategies
Catalytic hydrogenation and transfer hydrogenation are fundamental processes for the reduction of unsaturated functional groups. nih.gov Transfer hydrogenation, which uses organic molecules as hydrogen donors in the presence of a catalyst, is often an attractive alternative to using pressurized hydrogen gas. nih.govrsc.org Ruthenium and other transition metal complexes, often featuring amine ligands, are effective catalysts for the transfer hydrogenation of ketones and other substrates. unibe.chresearchgate.net
The alkyne group of this compound could serve as a substrate for catalytic hydrogenation to yield the corresponding alkene or fully saturated alkane. For instance, the selective hydrogenation of nitriles to primary amines is often achieved using palladium catalysts. researchgate.net While this demonstrates a related transformation, specific studies detailing the catalytic hydrogenation or the use of this compound in transfer hydrogenation strategies, either as a catalyst component or as a substrate, are not documented in the reviewed sources.
Cross-Coupling Methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The functional groups within this compound allow it to participate in several key transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate, forming a carbon-carbon bond. libretexts.orgnih.gov While the classic reaction involves aryl or vinyl halides, recent advancements have expanded its scope. Specifically for propargylamines, a novel deaminative Suzuki-Miyaura reaction has been developed. acs.orgacs.org This palladium-catalyzed method allows for the cross-coupling of nonactivated propargylamines with boronic acids, where the amino group acts as a leaving group, facilitated by an additive like methyl propiolate. acs.orgacs.org This provides an efficient route to construct a variety of propargylated aromatic compounds with high chemo- and regioselectivity. acs.orgacs.org Although not specifically detailed for Pent-1-yn-3-amine, its structure fits the substrate class for these advanced Suzuki-Miyaura methodologies. acs.orgacs.orgnih.gov
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling amines with aryl halides or pseudohalides. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction has become a fundamental method in organic synthesis due to its wide substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orgrug.nl The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgyoutube.com
As a primary amine, this compound is a suitable substrate for this transformation. In the presence of a palladium catalyst, a suitable phosphine ligand, and a base, it can couple with a wide range of aryl and heteroaryl halides. organic-chemistry.orgrug.nl The alkyne moiety is generally stable under these conditions, allowing for the synthesis of N-aryl propargylamines, which are valuable intermediates in medicinal chemistry and materials science. The choice of ligand is crucial and has evolved through several "generations" to accommodate various amine and aryl partners under milder conditions. wikipedia.orgrug.nl
| Reaction Type | Role of Pent-1-yn-3-amine | Potential Product | Key Features |
| Suzuki-Miyaura Coupling | Propargylamine (B41283) Substrate (Deaminative) | Aryl-substituted pentyne | C-C bond formation; requires specific activation for the amine to act as a leaving group. acs.orgacs.org |
| Buchwald-Hartwig Amination | Amine Nucleophile | N-Aryl-pent-1-yn-3-amine | C-N bond formation; compatible with the alkyne group; widely used in pharmaceutical synthesis. wikipedia.orgyoutube.com |
Hydroamination and C-H Functionalization Routes
Hydroamination
Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond, such as an alkyne. acs.org This atom-economical process is a direct method for synthesizing enamines, imines, and amines. While challenging, the reaction can be catalyzed by acids, bases, or transition metals. acs.org Research has demonstrated the utility of propargylamines in intramolecular hydroamination reactions. For instance, a transition-metal-free, base-mediated hydroamination of propargylamines with isothiocyanates has been achieved. acs.orgresearchgate.net This process proceeds via a regioselective 5-exo-dig cycloisomerization to produce substituted imidazole-2-thiones in high yields at room temperature. acs.org Additionally, zinc- and gold-catalyzed hydroaminations of propargylamides and propargylic alcohols, respectively, have been developed to synthesize substituted imidazoles and other valuable nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org
| Catalyst/Reagent | Substrate Type | Product Class | Reference |
| NaOH (Base) | Propargylamine + Isothiocyanate | Imidazole-2-thione | acs.org |
| Zinc Triflate | Propargylamide + Amine | Substituted Imidazole | rsc.org |
| Gold Catalyst | Propargylic Alcohol + Aniline | 1,3-Amino Alcohol | organic-chemistry.org |
C-H Functionalization
C-H functionalization is a powerful strategy in organic synthesis that involves the direct conversion of a carbon-hydrogen bond into a new functional group, avoiding the need for pre-functionalized starting materials. umich.edu In the context of amines, significant research has focused on the functionalization of the C-H bond alpha to the nitrogen atom. nih.govnih.gov Methods have been developed for the direct conversion of α-amino C(sp³)–H bonds into α-C–alkynyl bonds, a process known as cross-dehydrogenative coupling (CDC). nih.govscispace.com This approach allows for the synthesis of propargylamines from simpler amine precursors and terminal alkynes, often using copper or photoredox catalysis. scispace.com While these methods are typically used to synthesize propargylamines, the principles can be applied to further functionalize the C-H bonds within the this compound molecule itself, provided appropriate directing groups or reaction conditions are used.
Precursor for Specialty Chemicals (e.g., Fluorescent Probes, Chemical Sensors)
The structural features of this compound make it a useful precursor for the synthesis of specialty chemicals like fluorescent probes and chemical sensors. These probes are designed to detect and report on the presence of specific analytes or changes in the local environment through a change in their fluorescence properties. nih.gov
A typical fluorescent probe consists of a fluorophore (the light-emitting unit) and a recognition element (which selectively interacts with the analyte). This compound can serve as a scaffold to connect these two components.
As a Recognition Element: The primary amine can act as a recognition site for analytes such as aldehydes, ketones, or metal ions. For example, reaction with certain molecules can lead to the formation of a Schiff base, which may alter the electronic properties of an attached fluorophore, leading to a "turn-on" or "turn-off" fluorescent response. rsc.org
As a Linker: The molecule can be used to synthesize more complex probes. The amine group can be functionalized with one part of a probe, while the alkyne group can be used to attach another component, such as a fluorophore or a targeting moiety, via click chemistry. iris-biotech.de This modular approach is highly efficient for creating libraries of probes for screening and optimization. nih.gov
For instance, propargylamine-selective fluorescent systems have been developed where the reaction of the amine with a fluorophore containing ylidenemalononitrile enamines results in a significant increase in fluorescence, enabling applications such as the post-synthetic labeling of DNA. rsc.org
| Component | Function in Probe | Role of Pent-1-yn-3-amine | Example Application |
| Fluorophore | Emits light | Attachment point via alkyne (Click Chemistry) or amine | Labeling biomolecules iris-biotech.de |
| Recognition Element | Binds to analyte | The amine group itself or a moiety attached to it | Sensing metal ions or small organic molecules |
| Linker | Connects other components | The entire molecular backbone | Creating modular probes for high-throughput screening nih.gov |
Structure Activity Relationship Studies and Analog Development
Systematic Modification of the Carbon Chain and Functional Group Positioning
Modifications to the carbon chain of Pent-1-yn-3-amine (B3370914) hydrochloride, such as altering its length, introducing branching, or incorporating cyclic moieties, can significantly impact its steric and electronic properties. These changes influence how the molecule fits into an enzyme's active site or a receptor's binding pocket. For instance, increasing the bulk around the chiral amine could enhance selectivity for a particular biological target by exploiting specific hydrophobic pockets.
Comparative Analysis with Isomeric and Homologous Alkyne-Amines
A comparative analysis with its structural isomers and homologs provides valuable insights into the SAR of Pent-1-yn-3-amine hydrochloride.
Pent-3-yn-1-amine hydrochloride: This isomer shifts the alkyne to an internal position (C3-C4) and the amine to the terminal C1 position. This change has profound chemical implications. Terminal alkynes, like that in Pent-1-yn-3-amine, are generally more reactive in reactions such as copper-catalyzed "click chemistry," a vital tool for bioconjugation. The internal alkyne of Pent-3-yn-1-amine is less sterically accessible and less acidic, altering its reactivity profile and potential biological interactions.
But-3-yn-1-amine hydrochloride: As a shorter homolog, this compound reduces the carbon chain by one methylene (B1212753) unit. This seemingly minor change alters the spatial relationship between the amine and the terminal alkyne, which can be crucial for optimal interaction with a biological target. The shorter chain may result in a less flexible molecule, potentially leading to different binding affinities or selectivities compared to its five-carbon counterpart.
The distinct positioning of the key functional groups in these analogs leads to different steric and electronic environments, which in turn dictates their utility in synthesis and their biological activity profiles.
Design and Synthesis of Derivatives for Targeted Research Applications
The versatile structure of this compound makes it an excellent starting point for designing derivatives aimed at specific research applications, most notably in enzyme inhibition and receptor binding. The synthesis of such derivatives typically involves N-alkylation or N-acylation at the amine or utilizing the terminal alkyne in coupling reactions.
Research has confirmed that derivatives of Pent-1-yn-3-amine can act as potent enzyme inhibitors. The propargylamine (B41283) motif (an amine adjacent to an alkyne) is a well-known pharmacophore responsible for the irreversible inhibition of flavin-dependent enzymes like monoamine oxidase (MAO). The terminal alkyne group is essential for this activity, as it can act as a "suicide" substrate, forming a covalent adduct with the enzyme's flavin cofactor and leading to irreversible inactivation.
Derivatives are often designed to enhance potency and selectivity. For example, in the context of histone deacetylase (HDAC) inhibitors, propargylamine-based structures are modified at the "cap" group, often with aromatic moieties, to improve interactions with the enzyme surface and increase selectivity for specific HDAC isoforms.
Table 1: Representative Enzyme Inhibition Data for Propargylamine-Based Inhibitors
This table presents illustrative data from studies on propargylamine derivatives targeting different enzymes to showcase how structural modifications influence inhibitory potency. The data is representative of the compound class and not specific to this compound derivatives, for which specific public data is not available.
| Derivative Class | Target Enzyme | Modification | IC₅₀ (nM) |
| Propargylamine-HDACi | HDAC6 | R-configuration, Thiophene cap | 15 |
| Propargylamine-HDACi | HDAC6 | S-configuration, Thiophene cap | 85 |
| Acetylenic Amine | MAO-B | N-methyl-N-propargyl | 50 |
| Acetylenic Amine | MAO-A | N-methyl-N-propargyl | 1200 |
The terminal alkyne of Pent-1-yn-3-amine is not only a reactive handle for inhibition but also a functional group that can enhance receptor binding affinity. The π-electron-rich system of the alkyne can participate in noncovalent interactions with receptor surfaces, such as interactions with asparagine side chains. This property can be exploited to design analogs with improved binding to specific protein targets.
Furthermore, the reactivity of the terminal alkyne makes it ideal for "click chemistry" reactions. This allows for the straightforward attachment of reporter molecules, such as fluorescent dyes or radiolabels, to create probes for receptor binding studies and imaging applications. Derivatives can also be designed with larger aromatic or heterocyclic groups attached to the amine to target specific receptor subtypes, leveraging hydrophobic interactions or hydrogen bonding to increase binding specificity and affinity.
Stereochemical Implications in Derivative Functionality
This compound is a chiral molecule, with the stereocenter located at the carbon atom bearing the amine group (C3). The stereochemistry of this center is a critical factor in the biological activity of its derivatives. Enantiomers of a chiral drug can exhibit significantly different potency, selectivity, and even pharmacological effects.
For instance, in studies of propargylamine-based HDAC inhibitors, the R-configured enantiomers were found to be more potent and selective inhibitors of HDAC6 compared to their S-configured counterparts. This highlights that the specific three-dimensional arrangement of the substituents around the chiral center dictates the precise fit into the enzyme's active site. Therefore, the stereospecific synthesis of Pent-1-yn-3-amine derivatives is crucial for developing functionally optimized molecules for targeted therapeutic applications.
Advanced Spectroscopic Characterization and Computational Chemistry Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are the primary methods for the initial structural verification of Pent-1-yn-3-amine (B3370914) hydrochloride.
The ¹H NMR spectrum provides a map of all hydrogen atoms in the molecule. The expected spectrum of Pent-1-yn-3-amine hydrochloride would feature distinct signals corresponding to the different types of protons: the terminal alkyne proton (H-1), the methine proton adjacent to the amine group (H-3), the methylene (B1212753) protons of the ethyl group (H-4), the methyl protons of the ethyl group (H-5), and the protons of the ammonium (B1175870) group (-NH3+). The chemical shift (δ) of each signal is influenced by its electronic environment, and the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing direct evidence of atomic connectivity.
The ¹³C NMR spectrum reveals all unique carbon environments. For this compound, five distinct signals are expected, corresponding to the two sp-hybridized carbons of the alkyne group (C-1 and C-2), the methine carbon bearing the ammonium group (C-3), and the two sp³-hybridized carbons of the ethyl group (C-4 and C-5). The chemical shifts of the alkyne carbons are particularly characteristic. docbrown.info
Purity assessment is achieved by integrating the proton signals in the ¹H NMR spectrum and by checking for the presence of any unexpected signals in both ¹H and ¹³C spectra, which would indicate the presence of impurities.
Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-1 (≡C-H) | ~2.5 - 3.0 | Doublet | ~2.5 |
| H-3 (-CH-N) | ~3.8 - 4.2 | Triplet | ~7.0 |
| H-4 (-CH₂-) | ~1.8 - 2.1 | Quintet | ~7.0 |
| H-5 (-CH₃) | ~1.0 - 1.3 | Triplet | ~7.0 |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (≡C-H) | ~75 - 85 |
| C-2 (-C≡) | ~80 - 90 |
| C-3 (-CH-N) | ~45 - 55 |
| C-4 (-CH₂-) | ~25 - 35 |
While 1D NMR is powerful, complex molecules often require multi-dimensional techniques for unambiguous signal assignment.
COSY (Correlation Spectroscopy): This 2D NMR experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and H-5, confirming the structure of the ethyl group and its attachment to the chiral center.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It allows for the definitive assignment of each proton to its corresponding carbon, for instance, linking the ¹H signal at ~3.8-4.2 ppm to the ¹³C signal at ~45-55 ppm (C-3).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular skeleton. Key expected correlations would include the alkyne proton (H-1) to carbons C-2 and C-3, and the methyl protons (H-5) to carbons C-3 and C-4.
Summary of Expected 2D NMR Correlations
| Experiment | Key Correlation 1 | Key Correlation 2 | Key Correlation 3 |
|---|---|---|---|
| COSY | H-3 ↔ H-4 | H-4 ↔ H-5 | H-1 ↔ H-3 (weak, ⁴J) |
| HSQC | H-1 ↔ C-1 | H-3 ↔ C-3 | H-5 ↔ C-5 |
| HMBC | H-1 → C-2, C-3 | H-4 → C-2, C-3, C-5 | H-5 → C-3, C-4 |
The choice of solvent and the experimental temperature can significantly influence NMR spectra.
Solvent Effects: The chemical shifts of protons, especially those involved in hydrogen bonding like the ammonium (-NH3+) and terminal alkyne protons, are sensitive to the solvent. researchgate.net In protic solvents like D₂O or CD₃OD, the ammonium protons can exchange with deuterium, causing the signal to broaden or disappear. In aprotic solvents like DMSO-d₆, these protons are typically observed as a broad singlet. The solvent can also induce minor shifts in the positions of other signals due to changes in the local magnetic environment. ucla.eduthieme-connect.de
Temperature Effects: Temperature variations can affect the rate of chemical exchange processes and molecular motion. For the ammonium protons, increasing the temperature can increase the rate of proton exchange with trace water or other exchangeable protons, leading to signal broadening. researchgate.net Conversely, lowering the temperature can slow these exchange processes, resulting in a sharper signal. The chemical shifts of most signals can also exhibit a slight temperature dependence. nih.govscispace.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the analysis would be performed on the cationic form, Pent-1-yn-3-amine (C₅H₉N). HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
HRMS Data for the Cation of this compound
| Ion Formula | Calculated Exact Mass [M+H]⁺ |
|---|
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a hybrid technique that couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is an invaluable tool for analyzing complex mixtures.
In the context of this compound, LC-MS/MS can be used to:
Monitor Reaction Progress: By taking small aliquots from a reaction mixture over time, LC-MS can track the disappearance of starting materials and the appearance of the desired product, allowing for optimization of reaction conditions.
Impurity Profiling: The high sensitivity and selectivity of LC-MS/MS enable the detection and identification of low-level impurities, such as side-products, unreacted starting materials, or reagents. The mass spectrometer can provide molecular weights of these impurities, and MS/MS experiments (fragmentation of a selected ion) can help in their structural elucidation. This is critical for ensuring the quality and purity of the final compound.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. For this compound, the key functional groups are the terminal alkyne (C≡C-H), the secondary carbon-nitrogen bond (C-N), and the ammonium group (-NH3+).
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The primary ammonium group (-NH3+) of the hydrochloride salt is expected to exhibit strong, broad stretching vibrations in the region of 2800-3200 cm⁻¹. The N-H bending vibrations typically appear around 1600-1500 cm⁻¹. The terminal alkyne group gives rise to two highly characteristic signals: a sharp, intense C≡C stretching vibration usually found in the 2100-2140 cm⁻¹ range, and a strong, sharp ≡C-H stretching peak around 3300 cm⁻¹. The C-N stretching vibration of an aliphatic amine is generally observed as a medium to weak band in the 1250-1020 cm⁻¹ region. orgchemboulder.com
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. nih.gov Alkyne C≡C stretching vibrations typically produce a strong and sharp signal in Raman spectra, often more intense than in the corresponding IR spectrum, making it a valuable confirmatory technique. The symmetric vibrations of non-polar bonds are often more Raman-active.
The expected vibrational frequencies for this compound are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |
| Ammonium (-NH₃⁺) | N-H Stretch | 2800 - 3200 (broad) | IR |
| Ammonium (-NH₃⁺) | N-H Bend | 1600 - 1500 | IR |
| Alkyne (C≡C) | C≡C Stretch | 2100 - 2140 (sharp) | IR, Raman (strong) |
| Alkyne (≡C-H) | ≡C-H Stretch | ~3300 (sharp, strong) | IR |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | IR |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
As of this review, a published crystal structure for this compound was not found in publicly accessible crystallographic databases. However, were single crystals to be grown and analyzed, the resulting data would be expected to reveal several key structural features. The analysis would likely show a crystal lattice held together by strong ion-pairing between the positively charged ammonium group (-NH3+) and the chloride anion (Cl-). Furthermore, extensive hydrogen bonding between the ammonium protons and the chloride ions would be a dominant feature of the crystal packing. The data would also provide precise measurements for the C≡C triple bond, the C-N bond, and the tetrahedral geometry around the chiral carbon atom (C3).
Computational Chemistry and Molecular Modeling
Computational chemistry offers powerful predictive tools to complement experimental data, providing insights into molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.com For this compound, DFT calculations can be employed to predict its geometry, molecular orbital energies, and electronic properties.
Calculations would typically involve optimizing the molecular geometry to find the lowest energy structure. From this, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. For this molecule, the HOMO is likely to be localized on the electron-rich alkyne π-system, while the LUMO may be associated with the σ* orbitals of the ammonium group. An electrostatic potential map could also be generated, visually representing the electron density distribution and highlighting the electrophilic (positive) region around the ammonium group and the nucleophilic (negative) region of the alkyne's π-cloud.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgchemistrysteps.com For Pent-1-yn-3-amine, rotation around the C3-C4 single bond can lead to different conformers, such as staggered and eclipsed arrangements of the ethyl and amino groups. libretexts.org
Computational methods can map the potential energy surface by systematically rotating this bond and calculating the relative energy of each conformation. This analysis typically reveals that staggered conformations are energy minima (more stable) due to reduced steric hindrance, while eclipsed conformations represent energy maxima (less stable). chemistrysteps.com The results would provide the relative energies of the different stable conformers and the energy barriers for interconversion between them, offering insight into the molecule's flexibility and predominant shapes in different environments.
A significant application of computational chemistry is the prediction of spectroscopic data. nih.govchemrxiv.org Using DFT calculations, it is possible to compute the vibrational frequencies corresponding to the normal modes of the molecule. mdpi.com These calculated frequencies can then be compared with experimental IR and Raman spectra.
It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and the neglect of anharmonicity, which improves the agreement with experimental values. arxiv.org This comparative approach is invaluable for assigning specific peaks in an experimental spectrum to particular molecular vibrations, confirming the identity of the compound and providing a more complete understanding of its vibrational properties. For instance, DFT could help definitively assign the N-H and ≡C-H stretching frequencies, which may appear in similar regions of the IR spectrum.
Emerging Research Directions and Future Prospects
Exploration of Novel Catalytic Transformations
The reactivity of the alkyne and amine groups in Pent-1-yn-3-amine (B3370914) hydrochloride makes it a prime candidate for novel catalytic transformations. Research is moving beyond simple modifications to explore complex, stereocontrolled reactions that can generate diverse and structurally sophisticated molecules.
Recent advancements in the functionalization of alkynes using transition-metal catalysis are particularly relevant. acs.org Innovative catalytic systems involving metals like cobalt, nickel, and palladium are enabling unprecedented control over the stereochemical outcomes of alkyne reactions, such as hydrogenation, hydroboration, and hydrosilylation. rsc.org For Pent-1-yn-3-amine hydrochloride, this opens the door to creating stereochemically defined alkenes and other functionalized derivatives. acs.orgrsc.org For instance, cobalt-catalyzed arylcyanation could be employed to introduce both an aryl and a nitrile group across the triple bond, significantly increasing molecular complexity in a single step. rsc.org
Furthermore, the chiral amine moiety is a key target for asymmetric catalysis. Transition metal-catalyzed asymmetric hydrogenation of amine hydrochlorides is a well-established field, and new catalysts are continually being developed for higher efficiency and enantioselectivity. acs.org The application of advanced catalysts, such as iridium complexes with chiral ligands, could be used to synthesize specific stereoisomers of this compound derivatives with high purity. acs.org The development of dual-catalytic systems that can simultaneously and selectively functionalize both the alkyne and the amine groups represents a significant future challenge and opportunity. rsc.org
Table 1: Potential Catalytic Transformations for this compound
| Reaction Type | Catalyst System | Potential Product Class | Significance |
|---|---|---|---|
| Stereodivergent Hydrosilylation | Rhodium or other transition metals | (E)- or (Z)-Vinylsilanes | Creates versatile intermediates for cross-coupling reactions. rsc.org |
| Multicomponent Arylation | Palladium, Nickel | Trisubstituted Alkenes | Builds complex scaffolds in a single step for pharmaceuticals and materials. rsc.org |
| Asymmetric Hydrogenation | Iridium or Rhodium with Chiral Ligands | Chiral Amine Derivatives | Accesses specific enantiomers crucial for biologically active molecules. acs.org |
| Click Chemistry (Cycloaddition) | Copper(I) or Ruthenium | Triazoles | Facilitates modular synthesis for bioconjugation and materials science. sigmaaldrich.com |
Integration with Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, which focuses on non-covalent interactions between molecules, is a rapidly expanding field where chiral building blocks are in high demand. The inherent chirality of this compound makes it an intriguing candidate for inducing and controlling the structure of larger molecular assemblies.
Chiral amines are known to act as templates or inducers in the formation of helical supramolecular structures. acs.orgmdpi.com When integrated into larger systems, a molecule like this compound could transfer its molecular-level chirality to the macroscopic properties of a material, a process known as chiral amplification. acs.orgnih.gov This is crucial for developing materials with unique optical or electronic properties. For example, chiral amines can direct the self-assembly of achiral molecules into helical aggregates, with the handedness of the helix controlled by the amine's chirality. nih.gov
The alkyne group further enhances its potential in supramolecular chemistry. It can participate in hydrogen bonding or be used as a rigid linker to construct well-defined supramolecular architectures like cages or polymers. nih.gov The combination of a chiral center and a rigid, reactive alkyne rod offers a powerful tool for designing complex, functional, and dynamic supramolecular systems. mdpi.comnih.gov
Applications in Advanced Materials Science and Nanotechnology
The dual functionality of this compound provides a versatile platform for the synthesis of advanced materials and for applications in nanotechnology.
The terminal alkyne is particularly suited for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). sigmaaldrich.com This highly efficient and specific reaction allows for the easy conjugation of the molecule to polymers, surfaces, or biomolecules. This could be used to create:
Functionalized Polymers: By incorporating this compound into a polymer backbone, materials with new properties can be developed. For instance, alkyne-functionalized polyesters have been used to create soft, degradable elastomers suitable for tissue engineering applications. acs.org
Surface Modification: The molecule can be "clicked" onto surfaces to alter their properties, for example, to create chiral stationary phases for chromatography or to immobilize catalysts.
Bioconjugates: Its ability to react with azide-modified biomolecules makes it a tool for labeling and tracking biological processes.
In nanotechnology, the rigid alkyne linker can be used to construct well-defined nanostructures. The amine group can be used to tune solubility or to interact with other components, such as metal nanoparticles, to create hybrid materials with synergistic properties. The stereochemistry of the amine can influence the packing of these molecules on a nanoscale, potentially leading to the formation of chiral plasmonic materials or other nanostructures with chiroptical activity.
Development of High-Throughput Screening Methodologies for Derivative Synthesis
To fully unlock the potential of this compound, efficient methods for synthesizing and screening libraries of its derivatives are essential. High-throughput screening (HTS) allows for the rapid testing of many different reaction conditions or substrate combinations, accelerating the discovery of new catalysts and molecules with desired properties.
Recent breakthroughs in HTS are particularly applicable to chiral amine synthesis. h1.conih.gov For example, colorimetric assays have been developed that allow for the rapid identification of active transaminase enzymes for chiral amine synthesis. nih.govscienceopen.commanchester.ac.uk In these systems, the reaction by-product generates a colored polymer, providing a simple visual readout of enzyme activity. nih.govscienceopen.com Such an approach could be adapted to screen for enzymes that can selectively produce derivatives of Pent-1-yn-3-amine.
Furthermore, tandem optical methods combining fluorescence and circular dichroism have been developed to quickly determine both the yield and the enantiomeric excess of chiral amine products in a plate-based format. nih.gov This allows for the screening of hundreds of samples in minutes, dramatically speeding up the optimization process for asymmetric reactions. nih.gov Applying these HTS methodologies to reactions involving this compound will be crucial for exploring the vast chemical space of its potential derivatives and identifying new compounds for applications in medicine, materials, and catalysis.
Table 2: High-Throughput Screening (HTS) Methods for Chiral Amine Derivatives
| HTS Method | Principle | Application for Pent-1-yn-3-amine Derivatives | Reference |
|---|---|---|---|
| Colorimetric Transaminase Assay | Amine donor by-product polymerizes to form a colored adduct, indicating enzyme activity. | Screening enzyme libraries to find biocatalysts for the synthesis of chiral amine derivatives. | nih.govscienceopen.com |
| Fluorescent Indicator Displacement Assay | Chiral amine analyte displaces a fluorophore from a non-fluorescent complex, causing a "turn-on" fluorescence signal proportional to concentration. | Rapidly quantifying the yield of derivative synthesis reactions in a multi-well plate format. | nih.gov |
| Circular Dichroism (CD) Plate Reader Assay | Chiral amine incorporates into a metal complex, generating a CD signal that is dependent on the enantiomeric excess (ee). | Determining the enantiopurity of asymmetrically synthesized derivatives without the need for chiral chromatography. | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Pent-1-yn-3-amine hydrochloride to maximize yield and purity?
- Methodological Answer : Synthesis typically involves alkyne functionalization followed by amine protection/deprotection. Key reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) under controlled pH and temperature . Validate purity via TLC (Rf comparison) and NMR (δH 1.8–2.1 ppm for terminal alkyne protons). Adjust solvent polarity (e.g., dichloromethane vs. ethanol) to optimize crystallization .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- FT-IR : Confirm the presence of -C≡C- (stretching ~2100–2260 cm⁻¹) and -NH₃⁺Cl⁻ (broad peak ~2500–3000 cm⁻¹).
- ¹H/¹³C NMR : Identify alkyne protons (δH ~1.9–2.2 ppm) and amine hydrochloride protons (δH ~8.5–10 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the alkyl chain .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 122.1 (amine) and [M+Cl]⁻ at m/z 158.6 (hydrochloride salt) .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture (hygroscopic) and light (UV-sensitive). Conduct periodic stability assays via HPLC to monitor decomposition products (e.g., oxidized alkyne derivatives) .
Advanced Research Questions
Q. How can discrepancies in reported NMR data for this compound be resolved across different studies?
- Methodological Answer :
- Multi-Technique Validation : Cross-reference NMR with X-ray crystallography (if crystalline) or computational modeling (DFT-based chemical shift predictions) .
- Solvent/Concentration Effects : Replicate experiments using deuterated solvents (D₂O vs. DMSO-d₆) to assess solvent-induced shifts.
- Collaborative Verification : Compare data with independent labs to rule out instrumentation bias .
Q. What strategies can be employed to improve the selectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Protecting Groups : Use Boc or Fmoc groups to shield the amine during alkyne functionalization, reducing side reactions .
- Catalytic Optimization : Screen transition-metal catalysts (e.g., CuI for alkyne-azide cycloaddition) to enhance regioselectivity.
- Kinetic vs. Thermodynamic Control : Adjust reaction temperature (e.g., 0°C vs. reflux) to favor desired intermediates .
Q. How can researchers address conflicting bioactivity results for this compound in enzyme inhibition assays?
- Methodological Answer :
- Assay Standardization : Use positive controls (e.g., known inhibitors) and normalize data to protein concentration (Bradford assay).
- Buffer Compatibility : Test activity in varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to identify optimal conditions .
- Dose-Response Curves : Perform IC₅₀ calculations with ≥3 replicates to assess reproducibility .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data of this compound in cell cultures?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Post Hoc Tests : Compare means across concentrations (e.g., 0.1–10 µM) with Tukey’s HSD to identify significant differences (p < 0.05) .
Q. How should researchers design a kinetic study to evaluate the stability of this compound under physiological conditions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
